![molecular formula C13H14N4O B10978742 N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide](/img/structure/B10978742.png)
N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a dimethylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones or α-haloesters under reflux conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazine derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable dimethylamine source reacts with a halogenated phenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazine ring, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under appropriate conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazine and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide: shares structural similarities with other pyrazine derivatives such as pyrazinamide and pyrazinecarboxamide.
Unique Features: The presence of the dimethylamino group and the specific substitution pattern on the pyrazine ring confer unique chemical and biological properties to This compound, distinguishing it from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with a range of molecular targets, making it a valuable subject of study in fields such as chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-17(2)11-5-3-10(4-6-11)16-13(18)12-9-14-7-8-15-12/h3-9H,1-2H3,(H,16,18) |
InChI Key |
FUBSOZQAXHNVMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978667.png)
![4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10978671.png)
![Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10978672.png)
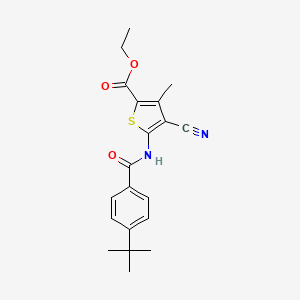
![1-(2,6-dimethylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10978677.png)

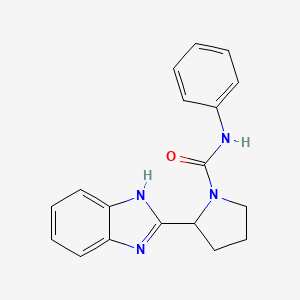
![3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10978699.png)
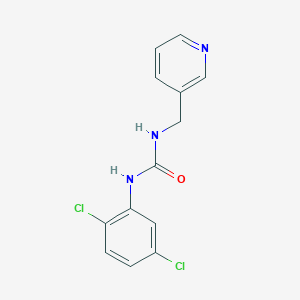
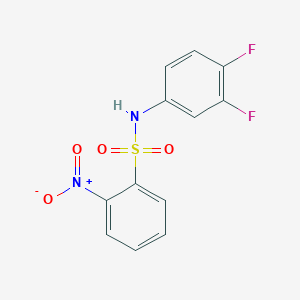
![methyl 2-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10978713.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10978714.png)
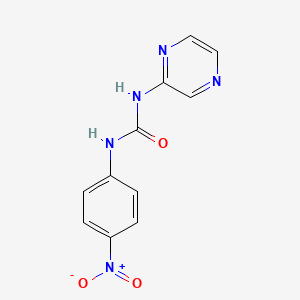
![N-(4-chlorophenyl)-2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]acetamide](/img/structure/B10978724.png)
